

Application Notes and Protocols for PSI-7409 Tetrasodium in Cell Culture Experiments

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Compound of Interest

Compound Name: *PSI-7409 tetrasodium*

Cat. No.: *B15567950*

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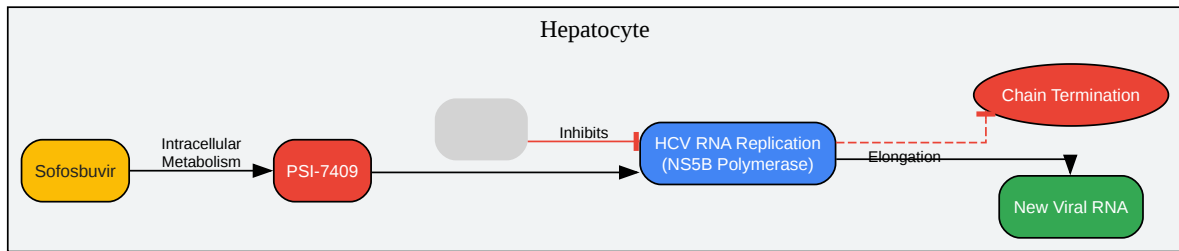
Introduction

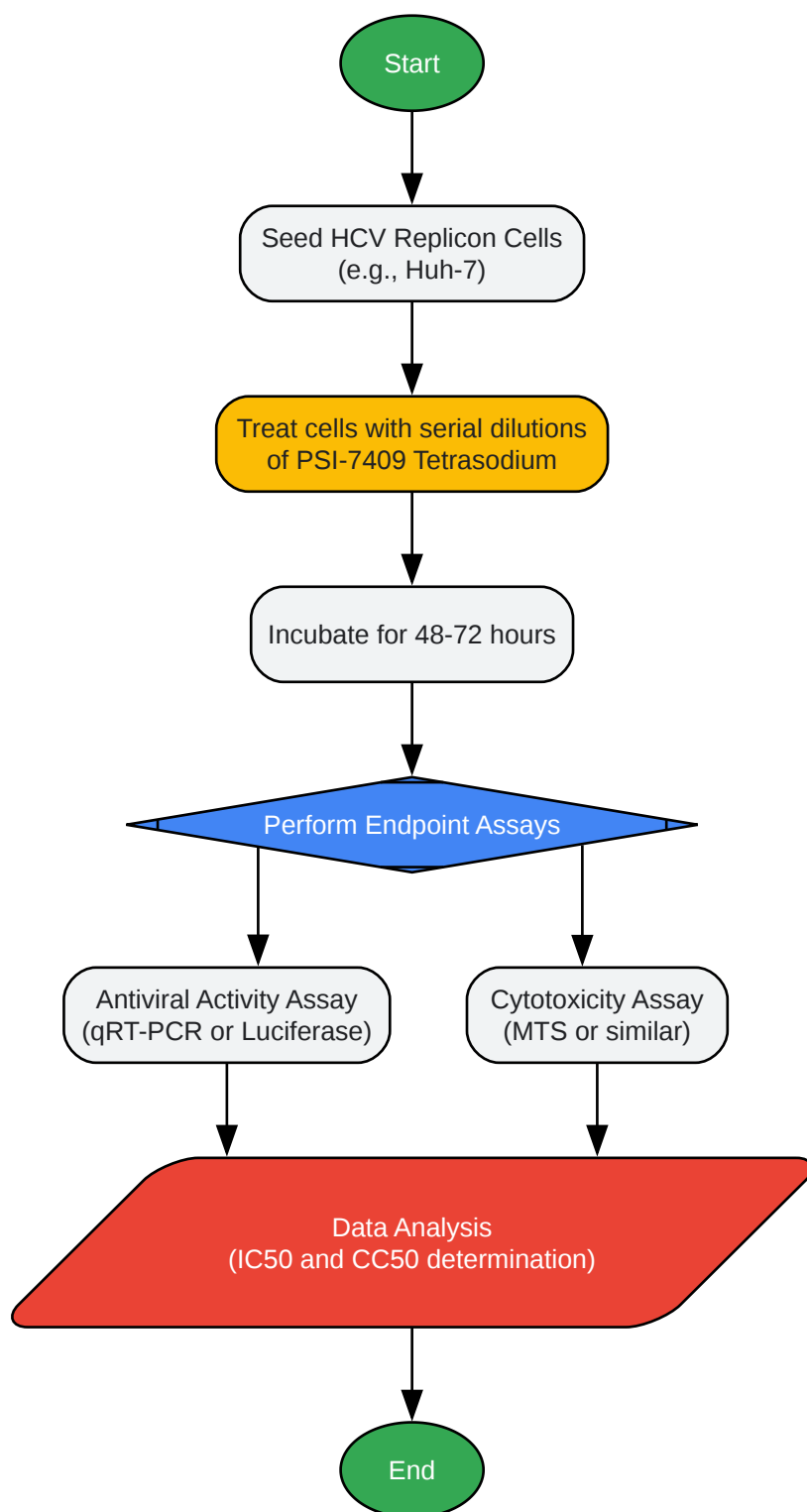
PSI-7409, the tetrasodium salt of the triphosphate form of Sofosbuvir (a prodrug), is a potent and direct-acting inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As the active metabolite of Sofosbuvir, PSI-7409 mimics the natural nucleotide substrates of the viral polymerase.[1] Its incorporation into the nascent viral RNA chain leads to premature termination of transcription, thereby halting viral replication.[1] These application notes provide detailed protocols for utilizing **PSI-7409 tetrasodium** in cell culture-based assays to evaluate its antiviral efficacy and cytotoxicity.

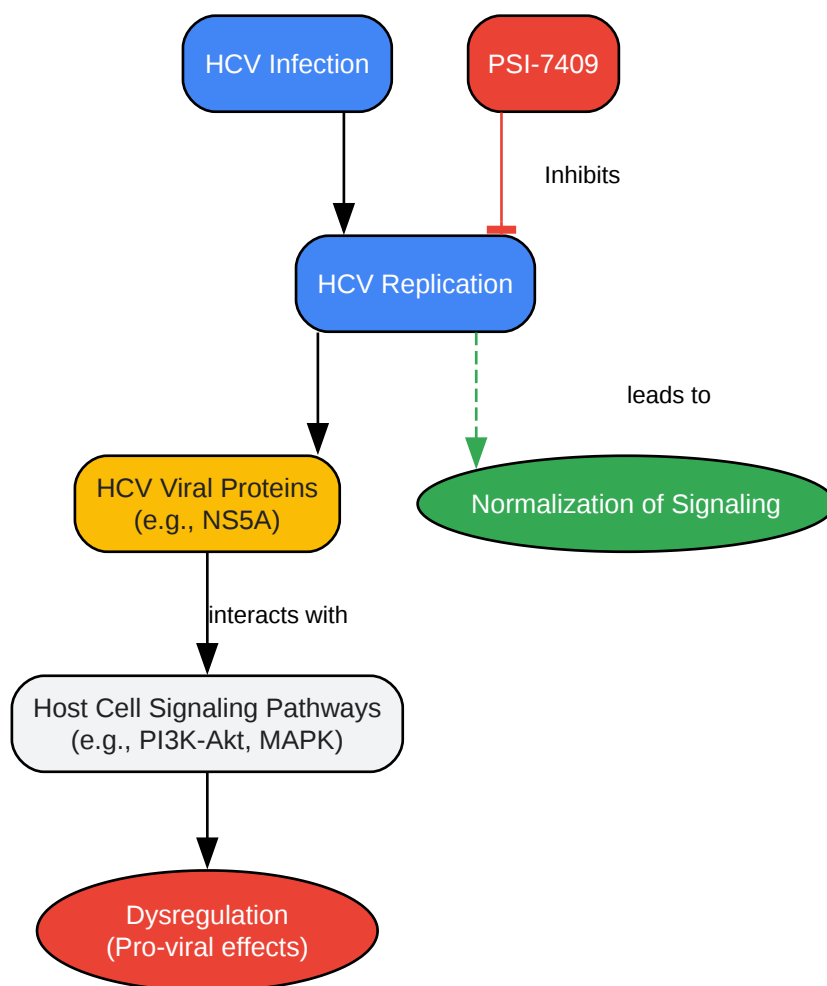
Mechanism of Action

PSI-7409 is a nucleotide analogue that targets the active site of the HCV NS5B polymerase.[1] Upon incorporation into the growing RNA strand, the chemical structure of PSI-7409 prevents the addition of subsequent nucleotides, thus acting as a chain terminator.[1] This targeted inhibition is highly specific to the viral polymerase, with significantly less activity against human DNA and RNA polymerases, contributing to a favorable safety profile.[3][4]

Signaling Pathway and Mechanism of Action







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